1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. The indole nucleus is known for its presence in various bioactive compounds, while the piperazine ring is a common structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach is the Michael addition of N-heterocycles to chalcones. This method uses ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts . The reaction conditions are optimized to achieve moderate yields, considering the retro-Michael reaction that can occur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The piperazine ring can also interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar structure but includes a triazole ring instead of an indole ring.
N-arylsulfonyl-3-acetylindole: This compound features an indole nucleus with different substituents, leading to distinct biological activities.
Uniqueness
1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of indole and piperazine moieties, which confer a range of potential biological activities. The specific arrangement of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C24H27N3O4/c1-30-21-9-7-17(15-22(21)31-2)24(29)27-13-11-26(12-14-27)23(28)10-8-18-16-25-20-6-4-3-5-19(18)20/h3-7,9,15-16,25H,8,10-14H2,1-2H3 |
InChI Key |
DYSXSVQIJJQLPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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